molecular formula C13H18BrNO2 B13509936 tert-butyl N-(4-bromo-2-ethylphenyl)carbamate

tert-butyl N-(4-bromo-2-ethylphenyl)carbamate

Cat. No.: B13509936
M. Wt: 300.19 g/mol
InChI Key: HKNJESSLSOPILD-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate (CAS: 1449669-75-3) is a brominated aromatic carbamate derivative with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol . It is characterized by a tert-butyl carbamate group attached to a 4-bromo-2-ethylphenyl moiety. The compound is typically synthesized for use in pharmaceutical and agrochemical research as a versatile intermediate, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity . Its purity is specified as ≥95%, and it is marketed for laboratory use under controlled conditions .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

tert-butyl N-(4-bromo-2-ethylphenyl)carbamate

InChI

InChI=1S/C13H18BrNO2/c1-5-9-8-10(14)6-7-11(9)15-12(16)17-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

HKNJESSLSOPILD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the protection of the aniline nitrogen of 4-bromo-2-ethyl aniline with a tert-butoxycarbonyl (BOC) group. The BOC group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. The general reaction scheme is:

  • Starting material: 4-bromo-2-ethyl aniline
  • Reagent: Di-tert-butyl dicarbonate (Boc2O)
  • Catalyst/Base: Often triethylamine or sodium bicarbonate
  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
  • Temperature: 0 °C to room temperature
  • Reaction time: 1 to 24 hours depending on conditions

This reaction yields the carbamate by nucleophilic attack of the aniline nitrogen on the Boc2O, forming the tert-butyl carbamate protecting group.

Detailed Stepwise Procedure

  • Dissolution : Dissolve 4-bromo-2-ethyl aniline in anhydrous dichloromethane under nitrogen atmosphere.
  • Base Addition : Add triethylamine (1.1 equivalents) to scavenge the acid formed during the reaction.
  • Boc2O Addition : Slowly add di-tert-butyl dicarbonate (1.1 equivalents) dropwise at 0 °C.
  • Stirring : Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.
  • Workup : Quench the reaction with water, extract the organic phase, wash with brine, dry over anhydrous sodium sulfate.
  • Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent such as hexane/ethyl acetate mixtures.

Alternative Methods

  • Use of tert-Butyl formate and bromination : According to some sources, tert-butyl N-(4-bromo-2-methylphenyl)carbamate (a close analogue with methyl instead of ethyl) can be prepared by bromination of toluene derivatives followed by reaction with tert-butyl formate and bromine, but this method is less direct and less commonly applied for the ethyl-substituted analogue.

  • Microwave-assisted synthesis : Microwave irradiation has been reported to accelerate carbamate formation reactions, reducing reaction times significantly while maintaining yields.

Analytical Data and Research Outcomes

Physicochemical Properties

Property Value Source
Molecular Formula C13H18BrNO2 Calculated for ethyl derivative
Molecular Weight ~300.19 g/mol ChemScene
Melting Point ~93 °C (for methyl analogue) ChemBK
Density ~1.356 g/cm³ (predicted) ChemBK
Purity ≥97% (commercial samples) Sigma-Aldrich, ChemScene
Storage Conditions Sealed, dry, 2–8 °C Sigma-Aldrich

Spectroscopic Characterization

  • NMR (1H and 13C) : Characteristic signals include tert-butyl singlet (~1.4 ppm), aromatic protons (6.5–7.5 ppm), and ethyl group signals (triplet and quartet around 1.0 and 2.5 ppm respectively).
  • Mass Spectrometry : Molecular ion peak consistent with C13H18BrNO2.
  • IR Spectroscopy : Carbamate carbonyl stretch typically near 1700 cm^-1.

Research Outcomes

  • The carbamate protecting group is stable under a variety of reaction conditions and can be selectively removed under acidic conditions, enabling multi-step synthetic sequences.
  • The presence of the bromo substituent at the para position and the ethyl group at the ortho position influences steric and electronic properties, which can affect subsequent coupling or substitution reactions.
  • The compound serves as a key intermediate in medicinal chemistry for the synthesis of more complex molecules, including kinase inhibitors and other bioactive compounds.

Comparative Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages
Boc protection with Boc2O Boc2O, triethylamine, DCM, 0 °C to RT, 12 h High yield, straightforward Requires anhydrous conditions
Bromination + tert-butyl formate Bromine, tert-butyl formate, toluene derivatives Alternative route for methyl analogues Less direct, more steps
Microwave-assisted Boc protection Boc2O, base, microwave irradiation Faster reaction times Requires microwave equipment

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing selective reactions on other functional groups .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules, including potential pharmaceuticals. It is involved in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-2-ethylphenyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl N-(4-bromo-2-ethylphenyl)carbamate can be categorized based on substituent variations on the phenyl ring or the carbamate group. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate 1220039-91-7 4-Br, 3-CH₃, -CH₂- linker 300.19 Density: 1.287 g/cm³ (predicted); used in medicinal chemistry for VHL ligand synthesis .
tert-Butyl (4-bromo-3-methoxybenzyl)carbamate - 4-Br, 3-OCH₃ - Synthesized via aldehyde condensation (General Procedure A); purified via column chromatography (EtOAc/hexanes) .
tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate - 4-Br, 2-F, 3-OCH₃ - Colorless oil, 23% yield; demonstrates the impact of electron-withdrawing F and OCH₃ groups on reactivity .
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate - 2-Br, 3-F - Used in palladium-catalyzed cross-coupling (56.6% yield); highlights the role of halogen positioning in reaction efficiency .

Stereochemical and Linker Variations

Compound Name CAS Number Structural Feature Molecular Weight (g/mol) Key Properties/Applications Reference
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 578729-21-2 Chiral ethyl group - Similarity score: 0.89; stereochemistry affects binding in enzyme inhibition studies .
tert-Butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate 2352871-45-3 4-Br, 3-(HO-C(CH₃)₂) - Hydrophilic hydroxy group enhances solubility; used in prodrug design .
tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate - Cyclopropane ring - Rigid structure improves metabolic stability; applied in kinase inhibitor development .

Biological Activity

Tert-butyl N-(4-bromo-2-ethylphenyl)carbamate is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological effects, and potential applications based on various research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:

  • Protection of Amine Groups : The initial step often involves protecting the amine group using tert-butoxy carbonic anhydride in the presence of triethylamine.
  • Reduction and Coupling Reactions : Subsequent reactions may include reductions and Suzuki coupling to introduce various substituents on the aromatic ring.
  • Final Carbamate Formation : The final product is formed by condensing the intermediate with appropriate carboxylic acids using coupling agents like HATU in a suitable solvent.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating a wide range of pharmacological effects.

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity against several strains, including E. coli, M. luteus, and B. cereus. The results showed that certain derivatives had high efficacy compared to standard antibiotics, with minimal toxicity observed in cytotoxicity assays using Artemia salina as a model organism .

Anticonvulsant and Analgesic Effects

Another study highlighted the anticonvulsant and analgesic activities associated with similar carbamate derivatives. The compounds were tested in animal models, showing promising results in reducing seizure frequency and pain response .

Antitubercular Activity

The compound's potential against Mycobacterium tuberculosis has also been explored. In vitro assays demonstrated effective inhibition of bacterial growth at low concentrations, suggesting its utility as a lead compound for developing new antitubercular agents .

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives of tert-butyl carbamates were synthesized and screened for antibacterial activity using microdilution broth susceptibility methods. The findings indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity against resistant bacterial strains, highlighting their potential as novel therapeutic agents .

Case Study 2: Anticonvulsant Properties

A series of experiments were conducted to assess the anticonvulsant properties of this compound in rodent models. The results showed a significant reduction in seizure activity when administered at optimized doses, suggesting mechanisms involving modulation of neurotransmitter systems .

Research Findings Summary

Activity Effectiveness Model/Method
AntimicrobialHigh against E. coli, M. luteusMicrodilution broth susceptibility
AnticonvulsantSignificant reduction in seizuresRodent models
AntitubercularEffective inhibition of Mtb growthIn vitro assays

Q & A

Basic: What synthetic strategies are optimal for introducing the tert-butyl carbamate group to substituted aryl bromides like 4-bromo-2-ethylaniline?

Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in aprotic solvents like dichloromethane or THF . For sterically hindered substrates like 4-bromo-2-ethylaniline, elevated temperatures (40–60°C) or microwave-assisted synthesis may improve yields. Monitoring via TLC or HPLC is critical to confirm completion, as incomplete reactions can lead to byproducts from competing alkylation or hydrolysis .

Basic: How can the stability of the Boc group in tert-butyl N-(4-bromo-2-ethylphenyl)carbamate be assessed under acidic or basic conditions?

Methodological Answer:
The Boc group is acid-labile but stable under basic conditions. To assess stability:

  • Acidic Hydrolysis: Treat with TFA (20–50% in DCM) or HCl (4M in dioxane) at RT for 1–2 hours. Monitor by ¹H NMR for disappearance of the tert-butyl singlet (~1.3–1.5 ppm) .
  • Basic Conditions: Stir in NaOH (1M) in THF/water (1:1) at RT. Stability is confirmed if the Boc signal remains intact after 24 hours .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in tert-butyl carbamate derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX or SIR97 for structure solution and refinement . For disordered tert-butyl groups, apply restraints to thermal parameters. High-resolution data (d-spacing < 0.8 Å) minimizes errors in electron density maps. ORTEP-3 can visualize molecular packing and hydrogen-bonding networks .

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